molecular formula C27H42ClNO6 B1434876 Metoprolol IMpurity 12 CAS No. 1486464-40-7

Metoprolol IMpurity 12

Cat. No.: B1434876
CAS No.: 1486464-40-7
M. Wt: 512.1 g/mol
InChI Key: DLLKKRCTYCMVLB-UHFFFAOYSA-N
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Description

Metoprolol Impurity 12, also known as Metoprolol impurity A, is a compound related to Metoprolol, a medication used to treat high blood pressure and chest pain . The impurity has the empirical formula C14H23NO3 and a molecular weight of 253.34 .


Synthesis Analysis

The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis requires advanced techniques such as high-performance liquid-chromatography coupled to high-resolution higher-order mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include KOH-mediated substitution with epichlorohydrin and H2SO4 catalyzed hydrolysis of the formed epoxide . These reactions are part of the synthesis process and contribute to the formation of the impurity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

The combination of HPLC and MS techniques has been pivotal in identifying and characterizing impurities in metoprolol. These methods offer high selectivity and sensitivity, making them ideal for the structural identification and profiling of drug impurities. Specifically, the identification of Metoprolol Impurity 12 through HPLC/MS helps in understanding the drug's stability and the potential impact of impurities on its therapeutic efficacy and safety (L. Tollsten, 2000).

Hydrophilic Interaction Chromatography (HILIC)

The development of a HILIC method coupled with a charged aerosol detector (CAD) for analyzing nonchromophoric α-hydroxyamines, including Metoprolol Impurities M and N, signifies an advancement in quantifying such impurities in metoprolol formulations. This method offers a modern alternative to traditional TLC, providing efficient separation and quantitation of metoprolol and its impurities within a short analysis time, thus enhancing the drug's quality assessment (Qun Xu, Shane Tan, K. Petrova, 2016).

Structural Analysis and Quality Control

The structural analysis of related substances of Metoprolol Succinate, including the identification and control of impurities, is crucial for the drug's quality control. Techniques such as NMR and MS have been employed to design synthetic routes for impurities and optimize reaction conditions to minimize their presence in the final product. This ensures the drug's safety and efficacy by maintaining impurity levels below regulatory thresholds (Yao Jun, 2012).

Mechanism of Action

Target of Action

Metoprolol Impurity 12, also known as SCP5NV8XQB, primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys . The role of these receptors is to mediate the cardiac effects of the sympathetic nervous system . When these receptors are blocked by this compound, it leads to a decrease in heart rate, cardiac output, and blood pressure .

Mode of Action

This compound interacts with its targets, the beta-1 adrenergic receptors, by selectively binding to and antagonizing these receptors . This interaction results in a reduction of the heart’s workload and oxygen demand . By blocking these receptors, this compound helps the heart to beat more slowly and with less force .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), which are hormones that stimulate the heart to beat faster and with more force . This results in a reduction of heart rate and blood pressure .

Pharmacokinetics

The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Metoprolol is rapidly and completely absorbed after oral administration . It is extensively metabolized in the liver via the CYP2D6 enzyme, with a significant first-pass effect . Approximately 95% of the drug is excreted in the urine, with less than 5% excreted as the parent drug . These properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the cardiovascular system. By blocking the beta-1 adrenergic receptors, it reduces the heart rate, decreases the force of heart contractions, and lowers blood pressure . This results in reduced workload for the heart and decreased oxygen demand, which can be beneficial in conditions like hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, co-administration with other drugs, and genetic variations in the CYP2D6 enzyme can affect the metabolism and efficacy of this compound . Furthermore, the Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) ratio of Metoprolol is 0.34, indicating that its use presents a low risk to the environment .

Biochemical Analysis

Biochemical Properties

Metoprolol Impurity 12 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of metoprolol. These interactions can influence the metabolic pathways and the overall pharmacokinetics of metoprolol . Additionally, this compound may interact with other proteins and enzymes involved in drug metabolism, potentially affecting the efficacy and safety of the parent drug.

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the beta-adrenergic signaling pathway, leading to alterations in heart rate and blood pressure regulation . Furthermore, this compound can impact the expression of genes involved in drug metabolism and transport, potentially leading to changes in the pharmacokinetics and pharmacodynamics of metoprolol .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, particularly CYP2D6, leading to enzyme inhibition or activation . This interaction can result in changes in the metabolism of metoprolol and other drugs metabolized by CYP2D6. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and drug response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to cumulative changes in gene expression and cellular metabolism, potentially affecting the overall pharmacokinetics and pharmacodynamics of metoprolol .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and drug metabolism. At higher doses, this compound can cause toxic or adverse effects, such as impaired resistance artery function and altered cardiovascular responses . These dosage-dependent effects highlight the importance of monitoring impurity levels in pharmaceutical products to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes, particularly CYP2D6 . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the overall pharmacokinetics and pharmacodynamics of metoprolol. Additionally, this compound may interact with other enzymes and cofactors involved in drug metabolism, further impacting its metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, potentially impacting its activity and function. For example, this compound may be transported by specific transporters to target tissues, where it can exert its effects on cellular function and drug metabolism .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in drug metabolism and cellular function . These subcellular interactions can impact the overall pharmacokinetics and pharmacodynamics of metoprolol.

Properties

IUPAC Name

1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLKKRCTYCMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486464-40-7
Record name 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486464407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(4-(2-METHOXYETHYL)PHENOXY)-2-PROPANOL) HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCP5NV8XQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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